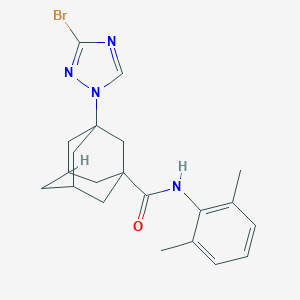![molecular formula C13H16N4OS B214004 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, ETAA, and is a member of the triazole family of compounds. The unique structure of ETAA has made it an interesting target for researchers in the fields of chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of ETAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, ETAA is thought to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
ETAA has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell death, and modulation of the immune system. These effects make ETAA an interesting target for researchers studying cancer, autoimmune diseases, and other conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ETAA in lab experiments is its relatively low toxicity. Compared to other compounds that have been studied for similar applications, ETAA has been shown to have minimal side effects and is generally well-tolerated in animal models. However, one limitation of using ETAA in lab experiments is its relatively low potency. In order to achieve significant effects, higher concentrations of ETAA may be required, which can be challenging in some experimental systems.
Orientations Futures
There are a number of potential future directions for research on ETAA. One area of interest is the development of more potent analogs of ETAA that may have improved efficacy as chemotherapeutic agents. Another area of potential research is the development of new methods for delivering ETAA to target tissues, such as nanoparticles or liposomes. Additionally, further research is needed to fully understand the mechanism of action of ETAA and its potential applications in treating a variety of diseases.
Méthodes De Synthèse
The synthesis of ETAA can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method for synthesizing ETAA involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-ethyl-4H-1,2,4-triazole-3-thiol to form ETAA.
Applications De Recherche Scientifique
ETAA has been studied for a variety of scientific research applications, including its potential as a drug target and its use in biochemical and physiological assays. One area of research that has shown promise for ETAA is its potential as a treatment for various types of cancer. Studies have shown that ETAA can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent.
Propriétés
Nom du produit |
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C13H16N4OS |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H16N4OS/c1-3-11-15-13(17-16-11)19-8-12(18)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16,17) |
Clé InChI |
YCSNFYUORNPYPY-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C |
SMILES canonique |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate](/img/structure/B213922.png)




![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B213927.png)
![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)




